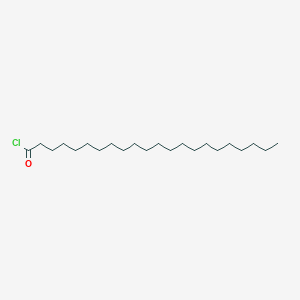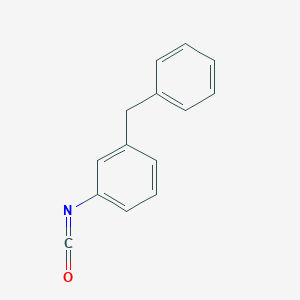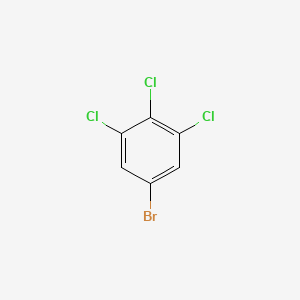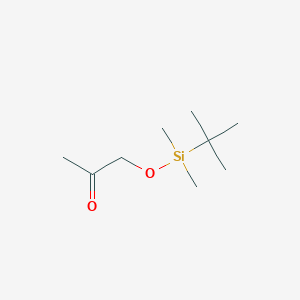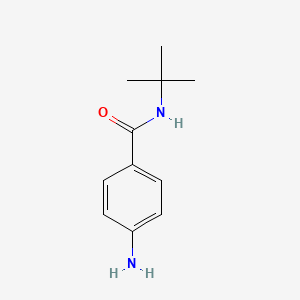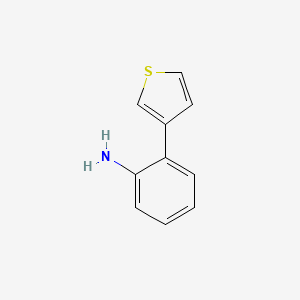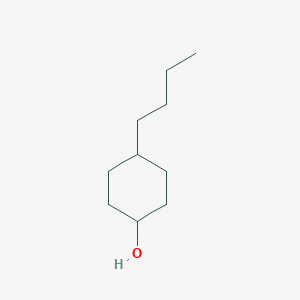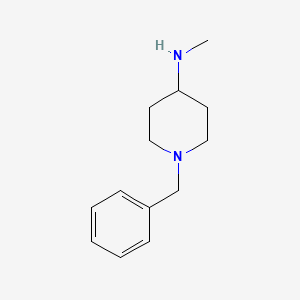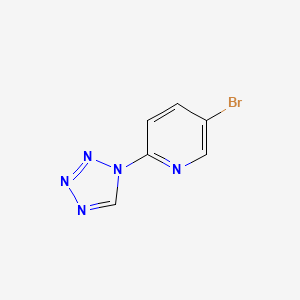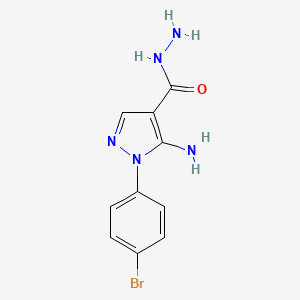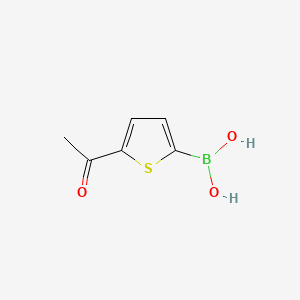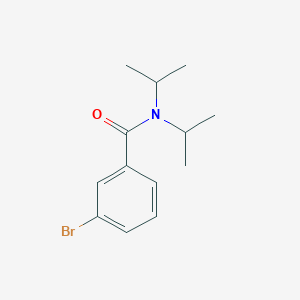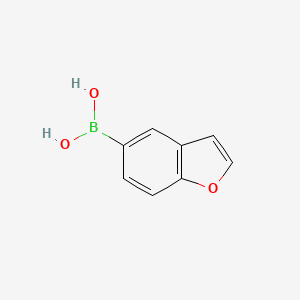
苯并呋喃-5-硼酸
描述
Benzofuran-5-boronic acid is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings. The boronic acid functional group attached to the fifth position of the benzofuran ring system allows for various chemical reactions, particularly those useful in cross-coupling to form carbon-carbon bonds. Benzofuran derivatives, including those with boronic acid substituents, are of significant interest due to their presence in biologically active molecules and potential applications in material science, such as in the development of fluorescent sensors .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through several methods. One approach involves the nickel-catalyzed boron insertion into the C2-O bond of benzofurans, which provides a wide scope of substrates and retains functional groups that are sensitive to nickel catalysis . Another method exploits the Lewis acidic nature of boron trichloride (BCl3) for the dehydrative cyclization of substrates to form highly substituted benzofurans . Additionally, a diversity-oriented synthesis approach has been reported for the preparation of benzofuran-based libraries, utilizing salicylaldehydes, aryl boronic acids or halides, and amines to achieve a range of physicochemical properties .
Molecular Structure Analysis
The molecular structure of benzofuran-5-boronic acid includes the benzofuran core with a boronic acid group at the fifth position. This structure is pivotal for its reactivity and interaction with other molecules. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which is a key feature for its use in sensing applications and in Suzuki-Miyaura cross-coupling reactions to create diverse organic compounds .
Chemical Reactions Analysis
Benzofuran-5-boronic acid can participate in various chemical reactions due to the boronic acid group's reactivity. For instance, it can act as a fluorescent sensor for palladium ions, where it forms a highly fluorescent derivative upon reaction with Pd2+ under basic conditions . The compound also serves as a building block for the synthesis of complex molecules through cross-coupling reactions, as demonstrated in the nickel-catalyzed boron insertion . Moreover, the boronic acid group can undergo condensation reactions with compounds containing hydroxyl groups, which is a fundamental reaction in the formation of larger molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran-5-boronic acid are influenced by both the benzofuran scaffold and the boronic acid group. The benzofuran core contributes to the compound's aromaticity and electronic properties, while the boronic acid group imparts unique reactivity due to its ability to form reversible bonds with diols and undergo transmetalation in cross-coupling reactions. The solubility, stability, and reactivity of benzofuran-5-boronic acid can be fine-tuned by the presence of substituents on the benzofuran ring, as well as by the specific reaction conditions employed in its synthesis and subsequent transformations .
科学研究应用
-
Anti-tumor Activity
- Field : Medical Research, Oncology
- Application : Benzofuran compounds have shown strong anti-tumor activities . For example, some substituted benzofurans have dramatic anticancer activities .
- Method : The method of application involves the use of these compounds in inhibiting cell growth in different types of cancer cells .
- Results : Compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .
-
Anti-viral Activity
- Field : Virology
- Application : Benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
- Method : The method of application involves the use of these compounds in inhibiting the replication of viruses .
- Results : The novel macrocyclic benzofuran compound is expected to be an effective therapeutic drug for hepatitis C disease .
-
Chemical Synthesis
- Field : Organic Chemistry
- Application : Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
- Method : This involves the use of boronic acid-based compounds in reversible click reactions, which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- Results : An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
-
Antibacterial Activity
- Field : Microbiology
- Application : Benzofuran compounds have shown antibacterial activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
- Method : The method of application involves the use of these compounds in inhibiting the growth of bacteria .
- Results : The results of these studies have shown that benzofuran compounds can effectively inhibit the growth of various types of bacteria .
-
Anti-oxidative Activity
- Field : Biochemistry
- Application : Benzofuran compounds have shown anti-oxidative activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
- Method : The method of application involves the use of these compounds in neutralizing free radicals .
- Results : The results of these studies have shown that benzofuran compounds can effectively neutralize free radicals, thereby reducing oxidative stress .
-
Sensing Applications
- Field : Analytical Chemistry
- Application : Boronic acids, such as Benzofuran-5-boronic acid, have been used in various sensing applications .
- Method : This involves the use of boronic acid-based compounds in reversible click reactions, which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- Results : An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
安全和危害
属性
IUPAC Name |
1-benzofuran-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXQQAYIAJRORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400725 | |
| Record name | Benzofuran-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-5-boronic acid | |
CAS RN |
331834-13-0 | |
| Record name | Benzofuran-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]furan-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)
